An In-depth Technical Guide to Bis-PEG11-acid
An In-depth Technical Guide to Bis-PEG11-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG11-acid is a homobifunctional polyethylene glycol (PEG) derivative that serves as a versatile crosslinking agent in bioconjugation and drug delivery applications. It features a hydrophilic 11-unit polyethylene glycol spacer arm terminated with a carboxylic acid group at each end. This structure allows for the covalent linkage of two molecules, typically proteins, peptides, or other biomolecules containing primary amine groups, through the formation of stable amide bonds. The PEG spacer enhances the solubility and bioavailability of the resulting conjugate while providing a flexible linkage.[1][2][3] Its defined length and composition make it a valuable tool in the precise engineering of complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[][5][6]
Physicochemical Properties
The precise physicochemical properties of Bis-PEG11-acid can vary slightly between suppliers. However, the key specifications are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 602.7 g/mol | [1][2] |
| Purity | ≥95% - 98% | [1][2] |
| Appearance | White to off-white solid or viscous oil | Generic |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents like DCM | [7] |
| Storage | Store at -20°C, desiccated | [7] |
Core Applications
The primary utility of Bis-PEG11-acid lies in its ability to act as a flexible, hydrophilic linker. Its applications span various areas of biopharmaceutical research and development.
Protein and Peptide PEGylation
PEGylation, the process of covalently attaching PEG chains to proteins or peptides, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic biomolecules.[8][9][10] Bis-PEG11-acid can be used to crosslink proteins or to link a protein to another molecule. The hydrophilic PEG chain increases the hydrodynamic radius of the modified protein, which can reduce renal clearance and extend its circulating half-life.[8]
PROTAC Synthesis
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][11] The linker connecting the target protein-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC's design, influencing the formation and stability of the ternary complex.[5][] PEG linkers like Bis-PEG11-acid are frequently employed in PROTAC synthesis due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC, and their flexibility, which allows for the optimal orientation of the two binding ligands.[][6][]
Bioconjugation and Surface Modification
The terminal carboxylic acid groups of Bis-PEG11-acid can be activated to react with primary amines on a variety of molecules and surfaces. This allows for its use in a wide range of bioconjugation applications, including the linkage of enzymes, antibodies, and oligonucleotides. It can also be used to modify surfaces, such as nanoparticles and microplates, to reduce non-specific binding and improve biocompatibility.[1]
Experimental Protocols
The following are detailed methodologies for the use of Bis-PEG11-acid in common applications.
Activation of Carboxylic Acid Groups with EDC/NHS
To react Bis-PEG11-acid with primary amines, the carboxylic acid groups must first be activated. A common method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[13][14][15][16] This two-step process forms a more stable amine-reactive NHS ester, which then reacts with the primary amine to form a stable amide bond.
Materials:
-
Bis-PEG11-acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5 or hydroxylamine)
-
Amine-containing molecule (e.g., protein, peptide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure (Aqueous Method): [13][14][16]
-
Reagent Preparation: Equilibrate Bis-PEG11-acid, EDC, and NHS/Sulfo-NHS to room temperature. Prepare a stock solution of Bis-PEG11-acid in anhydrous DMF or DMSO.
-
Activation: Dissolve the amine-containing molecule in the Coupling Buffer. In a separate tube, dissolve Bis-PEG11-acid in the Activation Buffer. Add a 2 to 10-fold molar excess of EDC and NHS/Sulfo-NHS to the Bis-PEG11-acid solution.
-
Incubation: Incubate the activation reaction mixture for 15-30 minutes at room temperature.
-
Coupling: Add the activated Bis-PEG11-acid solution to the solution of the amine-containing molecule. The pH of the reaction should be adjusted to 7.2-7.5 for optimal coupling.
-
Reaction: Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the Quenching Solution to stop the reaction and hydrolyze any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
Synthesis of a Symmetrical Dimeric Conjugate
This protocol describes the crosslinking of two molecules of an amine-containing compound using Bis-PEG11-acid.
Materials:
-
Amine-containing molecule (Molecule A)
-
Activated Bis-PEG11-acid (prepared as described in section 4.1)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Preparation: Dissolve Molecule A in the Coupling Buffer.
-
Reaction: Add the activated Bis-PEG11-acid solution to the solution of Molecule A. A molar ratio of 0.5:1 (Bis-PEG11-acid:Molecule A) is recommended to favor the formation of the A-(PEG)-A dimer.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the Quenching Solution and incubate for 15 minutes at room temperature.
-
Purification: Purify the resulting conjugate to separate the desired dimer from unreacted monomer and other side products.
Visualizations
EDC/NHS Activation and Amine Coupling Pathway
Caption: EDC/NHS activation of Bis-PEG11-acid and subsequent amine coupling.
General Workflow for PROTAC Synthesis using Bis-PEG11-acid
Caption: Stepwise synthesis of a PROTAC using a Bis-PEG11-acid linker.
References
- 1. Bis-PEG-acid | BroadPharm [broadpharm.com]
- 2. Bis-PEG acid, Acid linker, PEG Diacid | BroadPharm [broadpharm.com]
- 3. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Bis-PEG11-DBCO | BroadPharm [broadpharm.com]
- 8. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creativepegworks.com [creativepegworks.com]
- 10. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 11. m.youtube.com [m.youtube.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
